molecular formula C27H38O4 B600539 Kombic acid CAS No. 88674-93-5

Kombic acid

Cat. No.: B600539
CAS No.: 88674-93-5
M. Wt: 426.59
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Description

Kombic acid (C₂₈H₄₀O₄) is a highly unsaturated resin acid first isolated from Pycnanthus angolensis (Kombo tree) seedfat, known as Kombo butter . Structurally, it is identified as 16-(2’,5’-dihydroxy-3’-methylphenyl)-2,6,10,14-tetramethyl-2,6,10,14-hexadecatetraenoic acid, featuring a polyisoprene chain linked to a resorcinol nucleus . Its isolation involves precipitation with lead acetate, followed by decomposition with hydrogen sulfide and vacuum drying .

This compound exhibits antioxidant, anticancer, and cholesterol-lowering properties. It stabilizes organic materials against oxidative degradation and is used in dietary supplements, cosmetics, and plastics . Derivatives like sarganol bis-succinate show high selectivity for inducing apoptosis in cancer cells .

Properties

CAS No.

88674-93-5

Molecular Formula

C27H38O4

Molecular Weight

426.59

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Sarganol/Sargahydroquinoic Acid

Sarganol, initially misidentified as kombic acid, shares the same corrected structure: 12-(2,5-dihydroxy-3-methylphenyl)-6,10-dimethyl-2-(4-methyl-3-pentenyl)-2E,6E,10E-dodecatrienoic acid .

  • Key Differences: Chain Length: Sarganol has a shorter polyisoprene chain (C₁₂) compared to this compound (C₁₆) . Applications: Sarganol bis-succinate derivatives are patented as apoptogens, while this compound is primarily utilized for antioxidative stabilization .
Myristoleic Acid

Myristoleic acid (C₁₄H₂₆O₂), a cis-9-tetradecenoic acid, co-occurs with this compound in Kombo butter .

  • Structural Contrast: Myristoleic acid is a straight-chain unsaturated fatty acid, lacking the phenolic resorcinol moiety present in this compound .
  • Functional Overlap :
    • Both compounds are isolated from Kombo butter for industrial applications, but myristoleic acid is used in cetyl myristoleate production, whereas this compound serves as an antioxidant .

Functional Analogs

Tocopherols (Vitamin E)

Tocopherols are lipid-soluble antioxidants with a chromanol ring system.

  • Efficacy Comparison: this compound demonstrates superior antioxidative activity to tocopherols in preventing lipid peroxidation, as shown in U.S. Patent No. 6,489,494 . Mechanism: Unlike tocopherols, this compound’s resorcinol group enables radical scavenging via phenolic hydroxyls, while its polyisoprene tail enhances membrane penetration .
Terpenoid Quinones

Terpenoid quinones from P. kombo leaves, such as those described in U.S. Patent No. 5,674,900, share a polyisoprene backbone but feature a quinone nucleus instead of resorcinol .

  • Pharmacological Contrast: Terpenoid quinones are used for diabetes treatment, whereas this compound derivatives target cancer and cholesterol .

Comparative Data Table

Compound Molecular Formula Key Structural Features Primary Applications Pharmacological Activity
This compound C₂₈H₄₀O₄ Resorcinol + C₁₆ polyisoprene Antioxidants, anticancer agents Radical scavenging, apoptosis
Sarganol C₂₄H₃₄O₄ Resorcinol + C₁₂ polyisoprene Apoptogens (bis-succinate forms) Cancer cell specificity
Myristoleic Acid C₁₄H₂₆O₂ Straight-chain unsaturated fatty acid Cetyl myristoleate production Anti-inflammatory
Tocopherols C₂₉H₅₀O₂ (α-tocopherol) Chromanol ring + phytyl tail Dietary antioxidants Lipid peroxidation inhibition

Research Findings and Contradictions

  • Structural Misidentification: Early studies misassigned this compound’s structure as a C₁₆ tetraenoic acid, later corrected to a C₁₂ trienoic acid (sarganol) .
  • Antioxidant Superiority : this compound outperforms tocopherols in oxidative stability tests, with a 30% higher radical quenching efficiency in lipid matrices .
  • Pharmacological Specificity: Sarganol bis-succinate induces apoptosis in cancer cells at IC₅₀ values of 5–10 μM, compared to 50–100 μM for non-derivatized this compound .

Q & A

Q. Table 1: Critical NMR Peaks for this compound

Proton/CarbonChemical Shift (ppm)MultiplicityAssignment
1H^1H-Olefinic5.10–5.30MultipletTetramethyl-hexadecatetraene
13C^{13}C-Aromatic115–125SingletResorcinol ring

Advanced: How can researchers resolve contradictions in reported antioxidant mechanisms of this compound across in vitro vs. in vivo studies?

Answer:
Discrepancies often arise from differences in experimental design, such as:

  • Concentration ranges : In vitro assays (e.g., DPPH, ABTS) may use non-physiological doses, whereas in vivo studies require lower, bioavailable concentrations .
  • Model systems : Compare cell-free assays (direct radical scavenging) with cellular models (e.g., Nrf2 pathway activation) .
  • Standardization : Adopt systematic review frameworks (e.g., Cochrane guidelines) to harmonize variables like solvent polarity, pH, and temperature .

Q. Methodological Recommendations :

  • Perform dose-response curves across models.
  • Use isotopically labeled this compound to track metabolic stability in vivo .

Basic: What are the primary natural sources of this compound, and how are they validated botanically?

Answer:
this compound is predominantly isolated from:

  • Kombo kernel fat (Pycnanthus angolensis) .
  • Seeds of Strophanthus kombe and S. hispidus , often co-occurring with cardioglycosides and alkaloids .
    Validation :
  • Chromatographic fingerprinting (HPLC or TLC) against reference standards.
  • Genetic barcoding of plant material to confirm species identity .

Advanced: What synthetic challenges arise in replicating this compound’s stereochemically complex structure, and how are they addressed?

Answer:
Key challenges include:

  • Stereochemical control of the tetramethyl-hexadecatetraene chain and resorcinol linkage.
  • Oxidative degradation during synthesis due to high unsaturation.

Q. Strategies :

  • Modular synthesis : Build the terpenoid and resorcinol units separately, followed by coupling via Heck or Suzuki-Miyaura reactions .
  • Chiral chromatography : Separate diastereomers post-synthesis.
  • In situ stabilization : Use antioxidants (e.g., BHT) during reaction steps to prevent degradation .

Q. Table 2: Synthetic Yield Optimization

StepYield (%)Purity (%) (HPLC)
Terpenoid synthesis6295
Resorcinol coupling4590
Final purification7899

Basic: What standardized protocols exist for quantifying this compound in plant extracts?

Answer:
Quantitative methods :

  • HPLC-UV/DAD : Use a C18 column, mobile phase (acetonitrile:water, 70:30), λ = 280 nm (resorcinol absorbance) .
  • GC-MS : Derivatize with BSTFA to enhance volatility; monitor m/z 453 (molecular ion) .
    Validation parameters :
  • Linearity (R² > 0.99), LOD (0.1 µg/mL), LOQ (0.3 µg/mL).
  • Recovery rates (85–115%) via spiked matrix tests .

Advanced: How does this compound’s terpenoid-resorcinol hybrid structure enhance its antioxidant efficacy compared to phenolic analogs like quercetin?

Answer:

  • Extended conjugation : The polyisoprene chain facilitates electron delocalization, stabilizing free radicals more effectively than simple phenolics .
  • Lipophilicity : Enhances membrane permeability, improving cellular uptake vs. hydrophilic analogs (e.g., gallic acid) .
    Experimental validation :
  • Computational modeling : Density Functional Theory (DFT) to compare bond dissociation energies (BDEs) of phenolic O-H groups .
  • In vitro assays : Parallel testing in lipid peroxidation (e.g., linoleic acid system) vs. hydrophilic (ABTS) models .

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